methyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate
CAS No.: 1429418-23-4
Cat. No.: VC4321374
Molecular Formula: C7H8FIN2O2
Molecular Weight: 298.056
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1429418-23-4 |
---|---|
Molecular Formula | C7H8FIN2O2 |
Molecular Weight | 298.056 |
IUPAC Name | methyl 1-(2-fluoroethyl)-4-iodopyrazole-3-carboxylate |
Standard InChI | InChI=1S/C7H8FIN2O2/c1-13-7(12)6-5(9)4-11(10-6)3-2-8/h4H,2-3H2,1H3 |
Standard InChI Key | BEQACODTURPHCK-UHFFFAOYSA-N |
SMILES | COC(=O)C1=NN(C=C1I)CCF |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, methyl 1-(2-fluoroethyl)-4-iodopyrazole-3-carboxylate, reflects its substitution pattern:
-
A pyrazole ring substituted at position 1 with a 2-fluoroethyl group.
-
An iodine atom at position 4.
Its SMILES notation (COC(=O)C1=NN(C=C1I)CCF
) and InChI key (BEQACODTURPHCK-UHFFFAOYSA-N
) provide unambiguous structural identification .
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 298.05 g/mol | |
Boiling Point | 325.9 ± 32.0 °C | |
Density | 1.9 ± 0.1 g/cm³ | |
Canonical SMILES | COC(=O)C1=NN(C=C1I)CCF |
Synthesis and Chemical Reactivity
Regioselective Synthesis
The compound is synthesized via multi-step reactions, often starting with trichloromethyl enones and hydrazines . Key steps include:
-
Nucleophilic Attack: Arylhydrazines react with enones to form pyrazole intermediates.
-
Methanolysis: The trichloromethyl group is converted to a carboxyalkyl moiety .
-
Functionalization: Introduction of the 2-fluoroethyl group via alkylation or substitution.
Regioselectivity is influenced by the hydrazine’s protonation state. For example:
Table 2: Representative Reaction Conditions
Step | Conditions | Yield (%) |
---|---|---|
Cyclocondensation | CHCl₃, reflux, 2–3 h | 70–85 |
Methanolysis | MeOH, reflux, 16 h | 68–91 |
Purification | Column chromatography (hexanes/EtOAc) | >95% purity |
Physicochemical Properties
Solubility and Stability
The compound’s solubility is influenced by its polar functional groups:
-
Ester Group: Enhances solubility in polar aprotic solvents (e.g., DMF, DMSO).
-
Iodo Substituent: Contributes to limited solubility in water .
-
Fluoroethyl Chain: Reduces crystallinity, favoring amorphous solid states .
Stability studies indicate decomposition above 150°C, with the iodine atom posing light sensitivity risks .
Analog | Activity | Target |
---|---|---|
Celecoxib | COX-2 Inhibition | Anti-inflammatory |
Mavacoxib | COX-2 Selectivity | Veterinary NSAID |
4-Iodo-1H-pyrazoles | Antiproliferative | Cancer cells |
Analytical Characterization
Spectroscopic Data
Table 4: Predicted Collision Cross Sections (CCS)
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]⁺ | 284.95308 | 145.2 |
[M+Na]⁺ | 306.93502 | 147.3 |
Comparative Analysis with Structural Analogs
Impact of Substituents
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